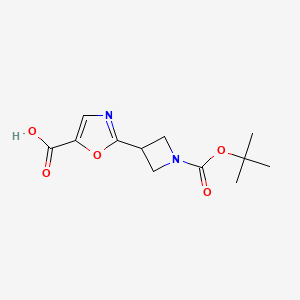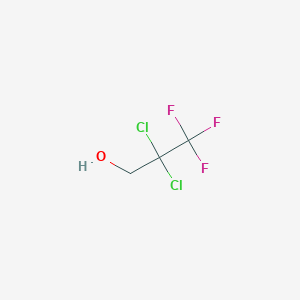
C(C)(C)(C)OC(=O)N1CC(C1)C=1OC(=CN=1)C(=O)O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "C(C)(C)(C)OC(=O)N1CC(C1)C=1OC(=CN=1)C(=O)O" is a complex organic molecule that features a variety of functional groups, including esters, amides, and heterocycles. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and principles that can be applied to understand its properties and reactivity.
Synthesis Analysis
The synthesis of complex organic molecules often involves strategic functionalization of carbon-hydrogen (C–H) bonds, as described in paper , where amide-directed photoredox-catalyzed C–C bond formation at unactivated sp3 C–H bonds is reported. This method could potentially be applied to the synthesis of the given compound by selectively activating C–H bonds near amide groups. Additionally, the synthesis of cyclo18carbon via debromination of C18Br6, as mentioned in paper , suggests that halogenated precursors can be used to construct carbon-rich structures, which might be relevant for building the carbon framework of the target compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a combination of sp2 and sp3 hybridized carbon atoms, similar to the structures found in carbon-nitrogen films and compounds discussed in papers and . The presence of tetrahedral carbon atoms (sp3) and planar groups (sp2) would influence the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the behavior of similar functional groups under various conditions. For instance, the reactivity of carbon-nitrogen bonds in high-pressure and high-temperature conditions is explored in paper , which could provide insights into the stability of the compound's C–N bonds. The study of pseudohalogen isomers in paper also contributes to the understanding of the stability and isomerization potential of compounds with multiple nitrogen and oxygen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of amide groups could affect its solubility in polar solvents and its potential for hydrogen bonding, as seen in the amide-directed C–C bond formation study . The mesoporous structures with high N/C ratios discussed in paper suggest that the compound might exhibit unique electronic properties due to its nitrogen content.
Aplicaciones Científicas De Investigación
Nitrogen and Carbon Analysis in Astrophysics
The study by Maeder et al. (2014) investigates the ratios of nitrogen to carbon (N/C) and nitrogen to oxygen (N/O) in stellar interiors. This research is crucial for understanding the mixing processes in stars, providing insights into the evolution of massive stars in the galaxy. Theoretical and observational analyses of these ratios offer valuable data for astrophysical research (Maeder et al., 2014).
Aquaculture and Environmental Management
In aquaculture research, the carbon/nitrogen ratio (C/N ratio) control is essential. Asaduzzaman et al. (2008) explored the impact of different C/N ratios on the production of the giant freshwater prawn in ponds. This study highlights the significance of nutrient balance in aquatic ecosystems and its effects on prawn production (Asaduzzaman et al., 2008).
Material Science and Surface Chemistry
Yumitori (2000) conducted an XPS study of anodically oxidized glass-like carbon to investigate inconsistencies in C1s and O1s intensities. This research is vital in understanding the chemical state of carbon-based materials, with applications in material science and engineering (Yumitori, 2000).
Chemical State Determination in X-Ray Photoelectron Spectroscopy
Greczynski and Hultman (2018) addressed the accuracy issues in chemical state determination by X-ray photoelectron spectroscopy (XPS), emphasizing the need for reliable binding energy referencing methods. This research impacts the fields of materials science and surface chemistry, where precise chemical analysis is crucial (Greczynski & Hultman, 2018).
Education and Chemistry Learning
Dori and Sasson (2008) explored the impact of computerized chemistry laboratories on students' understanding of chemical concepts and graphing skills. This research contributes to educational methodologies, particularly in enhancing chemistry education through technology (Dori & Sasson, 2008).
Scientific Creativity Measurement
Ayas and Sak (2014) presented a new test for measuring scientific creativity, the Creative Scientific Ability Test (C-SAT), which assesses hypothesis generation, experiment design, and evidence evaluation. This tool is significant for educational research and in identifying creatively gifted students in science (Ayas & Sak, 2014).
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-5-7(6-14)9-13-4-8(18-9)10(15)16/h4,7H,5-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHCOEZWDWZEJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)(C)(C)OC(=O)N1CC(C1)C=1OC(=CN=1)C(=O)O | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)


![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)


![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)


